molecular formula C28H36FN6O5S+ B610397 R-348 choline salt CAS No. 1620142-65-5

R-348 choline salt

Cat. No. B610397
M. Wt: 587.6909
InChI Key: LVRVZPFTLOJOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-932348 choline is a dual JAK/SYK inhibitor potentially for treatment of dry eye disease.

Scientific Research Applications

1. Plant Salt Tolerance and Osmoprotection

Choline, as a precursor of glycine betaine, plays a vital role in plant tolerance to salt stress. It affects the metabolic pathways in non-glycine betaine accumulating species, improving their tolerance to salt stress. This is demonstrated in grass species like Kentucky bluegrass, where choline application increases certain phospholipids and improves the plants' salt tolerance (Zhang et al., 2020). Similarly, choline-induced lipid reprogramming in halophytic grass species such as seashore paspalum contributes to enhanced salt tolerance (Gao et al., 2019).

2. Applications in Neuroscience

Choline is essential for nervous system functions and plays a protective role against inflammatory cytokines in motor neuron-like cell lines. This suggests potential therapeutic applications for neurological disorders like amyotrophic lateral sclerosis (ALS) (Latif & Kang, 2022).

3. Biochemical Reactions and Interactions

Choline's effects on biochemical reactions are diverse. For instance, choline addition can modify the activity of enzymes like horseradish peroxidase, demonstrating choline's regulatory role in biological systems (Pinna et al., 2005). Additionally, choline salts show interaction with proteins, influencing their surface properties, as seen in studies involving proteins like bovine pancreatic trypsin inhibitor and horseradish peroxidase (Vrbka et al., 2006).

4. Role in Cell Membrane Integrity

Choline-containing phospholipids are crucial for cell membrane integrity, playing a role in the synthesis and functioning of major cellular components (Tayebati et al., 2015). This aspect is fundamental in understanding cell biology and has potential therapeutic implications.

5. Biomedical Applications

Choline salts are explored for their biocompatibility in biomedical applications, such as in collagen-based biomaterials (Vijayaraghavan et al., 2010). Their use in improving the stability and delivery of therapeutic proteins further highlights their biomedical potential (Foureau et al., 2012).

6. Environmental and Industrial Applications

Choline salts are also significant in environmental and industrial contexts. For instance, they are used in viscoelastic solutions formed by rosin-based surfactants, showcasing their role in forming complex fluids and promoting new uses of forest resources (Chen et al., 2019).

properties

CAS RN

1620142-65-5

Product Name

R-348 choline salt

Molecular Formula

C28H36FN6O5S+

Molecular Weight

587.6909

IUPAC Name

(Z)-N-((5-((5-fluoro-4-((4-(prop-2-yn-1-yloxy)phenyl)amino)pyrimidin-2-yl)amino)-2-methylphenyl)sulfonyl)propionimidic acid, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt

InChI

InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1

InChI Key

LVRVZPFTLOJOOC-UHFFFAOYSA-N

SMILES

C[N+](C)(CCO)C.CC/C(O)=N/S(=O)(C1=CC(NC2=NC=C(F)C(NC3=CC=C(OCC#C)C=C3)=N2)=CC=C1C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R-932348;  R-348;  R932348;  R348;  R 932348;  R 348

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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